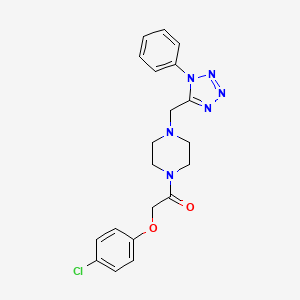

2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN6O2/c21-16-6-8-18(9-7-16)29-15-20(28)26-12-10-25(11-13-26)14-19-22-23-24-27(19)17-4-2-1-3-5-17/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGXJRURCKEBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS Number: 1021226-39-0) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and related studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 412.9 g/mol. The structure features a piperazine ring, a tetrazole moiety, and a chlorophenoxy group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing tetrazole and piperazine frameworks often exhibit diverse biological activities, including anticholinesterase, anticancer, and antimicrobial properties.

Anticholinesterase Activity

A study evaluated various tetrazole derivatives for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound's structural similarity to other active derivatives suggests potential AChE inhibitory activity. However, specific data on this compound's activity remains limited.

| Compound | Inhibition Percentage at 1 mM | Inhibition Percentage at 0.1 mM |

|---|---|---|

| Compound 2 (3-methyl) | 29.56% | 14.53% |

| Compound 3 (3-chloro) | 24.38% | 12.96% |

| 2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone | Data not available | Data not available |

This table shows that while some derivatives exhibit significant AChE inhibition, further research is necessary to determine the specific activity of the target compound.

Anticancer Activity

In vitro studies have shown that piperazine derivatives can possess antiproliferative properties against various cancer cell lines. For instance, research on similar compounds demonstrated notable cytotoxic effects, indicating that the piperazine and tetrazole moieties may contribute to such activities.

Case Studies

-

Synthesis and Evaluation of Related Compounds :

- A study synthesized multiple piperazine derivatives and tested their antiproliferative effects against human cancer cell lines. The results indicated that modifications in the phenyl rings significantly influenced the biological activity.

- Reference : ResearchGate publication on antiproliferative activity .

- Cholinesterase Inhibition Studies :

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing tetrazole and piperazine groups exhibit significant antimicrobial activity. In studies involving similar derivatives, such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone , various synthesized compounds demonstrated promising antibacterial and antifungal activities when tested against standard reference strains. The mechanisms of action often involve disruption of microbial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

The incorporation of piperazine rings in organic compounds has been linked to anti-inflammatory properties. Compounds similar to 2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for further development as anti-inflammatory agents.

Synthesis and Characterization

The synthesis of 2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry

These methods confirm the structural integrity and purity of the synthesized compound.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of tetrazole-substituted piperazine derivatives, including those related to the target compound. The results indicated that several derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups showed enhanced potency compared to their unsubstituted counterparts .

Case Study 2: Structure–Activity Relationship (SAR)

The structure–activity relationship analysis of similar compounds revealed that modifications on the phenyl rings significantly influenced biological activity. The presence of halogens (like chlorine) on aromatic systems often increased lipophilicity, enhancing membrane permeability and biological efficacy .

Chemical Reactions Analysis

Alkylation of Piperazine Derivatives

The piperazine ring undergoes alkylation with tetrazole-containing intermediates. A representative protocol involves:

| Reaction Step | Conditions | Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| N-Alkylation | 60–80°C, 12–24 hrs | K₂CO₃, DMSO/CH₃CN | Formation of C–N bond between piperazine and tetrazole-methyl group |

This reaction achieves 68–85% yields depending on solvent polarity, with DMSO favoring higher selectivity.

Nucleophilic Aromatic Substitution

The chlorophenoxy group participates in SNAr reactions due to electron-withdrawing effects:

| Substrate | Nucleophile | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorophenoxyacetyl | Piperazine derivatives | 80–100 | Piperazinyl-ethanone adducts | 72–90 |

Reactions typically proceed under anhydrous conditions with triethylamine as a base to neutralize HCl byproducts .

Tetrazole Ring Functionalization

The 1-phenyltetrazole moiety exhibits reactivity in cycloaddition and coupling reactions:

| Reaction Type | Partner Reagent | Catalyst | Key Product Feature | Reference |

|---|---|---|---|---|

| Huisgen Cycloaddition | Terminal alkynes | Cu(I) | Triazole-linked conjugates | |

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(PPh₃)₄ | Biaryl-modified derivatives |

These modifications enhance solubility and biological targeting.

Ester/Acetyl Hydrolysis

The ethanone group undergoes controlled hydrolysis:

| Substrate | Hydrolysis Agent | pH | Product | Application | Reference |

|---|---|---|---|---|---|

| Ethanone derivative | NaOH (2M) | 10–12 | Carboxylic acid analog | Precursor for salt forms |

Hydrolysis rates depend on steric hindrance from the piperazine-tetrazole substituents .

Oxidation of Piperazine

The piperazine ring oxidizes under strong conditions:

| Oxidizing Agent | Temperature (°C) | Product | Stability | Reference |

|---|---|---|---|---|

| H₂O₂/KMnO₄ | 25–40 | Piperazine N-oxide derivatives | Moderate (hygroscopic) |

Oxidation products show altered pharmacokinetic profiles but reduced thermal stability .

Nitro Group Reduction

In analogs with nitro substituents (e.g., related to ):

| Catalyst | Pressure (atm) | Solvent | Reduction Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Raney Ni | 3–5 | Ethanol | Amino-functionalized analog | 89 |

Reduction kinetics correlate with steric accessibility of the nitro group .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Process | Reference |

|---|---|---|---|

| 180–220 | 15–20 | Cleavage of chlorophenoxy group | |

| 220–280 | 30–35 | Piperazine ring decomposition |

Stability improves in inert atmospheres (N₂/Ar) due to suppressed oxidative pathways.

Competing Side Reactions

-

Tetrazole Ring Opening : Occurs under strongly acidic conditions (pH < 2), forming amide byproducts.

-

Piperazine Dimerization : Observed at high temperatures (>100°C) without adequate solvent dilution.

Industrial-Scale Considerations

| Parameter | Lab-Scale Protocol | Scale-Up Adaptation | Rationale |

|---|---|---|---|

| Solvent | DMSO | Toluene/EtOAc mixtures | Lower toxicity, easier recovery |

| Catalyst Recovery | Filtration | Continuous flow extraction | Cost reduction |

| Reaction Time | 24 hrs (batch) | 2–4 hrs (flow reactor) | Improved throughput |

Flow chemistry reduces tetrazole decomposition risks by minimizing residence time .

Analytical Monitoring

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

The compound differs from analogs primarily in its substituents. Key comparisons include:

Table 1: Substituent Comparison

Key Observations :

Pharmacological and Physical Properties

While biological data for the target compound are unavailable, inferences can be drawn from analogs:

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for preparing 2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, and how can intermediates be validated? A:

- Synthetic Routes :

- Piperazine Functionalization : Start with 1-(piperazin-1-yl)ethanone derivatives. Introduce the tetrazole moiety via nucleophilic substitution or reductive amination (e.g., using 1-phenyl-1H-tetrazole-5-carbaldehyde) .

- Chlorophenoxy Attachment : Couple 4-chlorophenol to the ethanone core via Mitsunobu or Williamson ether synthesis .

- Validation :

Biological Activity Profiling

Q: How should researchers design experiments to evaluate the biological activity of this compound, particularly for antibacterial or anticancer applications? A:

- Assay Design :

- Antibacterial : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reference pyrazoline derivatives with MICs <10 µg/mL .

- Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Piperazine-tetrazole hybrids have shown IC values <20 µM in similar studies .

- Controls : Include positive controls (e.g., ciprofloxacin for antibacterial, doxorubicin for anticancer) and solvent-only negative controls.

Advanced Structure-Activity Relationship (SAR) Studies

Q: What computational methods are effective for SAR studies of the tetrazole-piperazine core in this compound? A:

- Methodology :

- Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM) .

- QSAR : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gap) with activity. Tetrazole’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets .

- Validation : Compare predicted binding affinities with experimental IC values to refine models .

Handling Contradictory Data in Stability Studies

Q: How should researchers resolve discrepancies in stability data (e.g., degradation products vs. reported shelf life)? A:

- Approach :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-MS for degradation peaks (e.g., cleavage of the chlorophenoxy group at ~220 nm) .

- Contradiction Analysis : If results conflict with literature, verify storage conditions (e.g., inert atmosphere vs. ambient air) and excipient interactions. Piperazine derivatives are prone to oxidation without antioxidants .

Environmental Impact Assessment

Q: What methodologies are recommended for studying the environmental fate of this compound, including biodegradation and ecotoxicity? A:

- Experimental Design :

- Biodegradation : Use OECD 301F (Manometric Respirometry) to assess microbial breakdown in water/soil. Piperazine rings often persist, requiring >28 days for 50% degradation .

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (48h LC) and algal growth inhibition (72h EC). Chlorophenoxy groups may show higher toxicity (LC ~5 mg/L) .

Advanced Crystallography and Conformational Analysis

Q: How can researchers determine the solid-state conformation of this compound, and what insights does this provide? A:

- Techniques :

- Insights : Conformational rigidity influences bioavailability. Bulky substituents (e.g., tetrazole) may reduce membrane permeability .

Scaling-Up Synthesis for Reproducibility

Q: What critical parameters must be controlled when scaling up synthesis to ensure batch-to-batch consistency? A:

- Key Parameters :

- Reaction Temperature : Maintain <5°C during tetrazole coupling to avoid side reactions (e.g., N-alkylation vs. C-alkylation) .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity (HPLC) .

- Quality Control : Implement in-line FTIR to monitor reaction progress (e.g., C=O stretch at ~1700 cm) .

Advanced Spectroscopic Characterization

Q: How can researchers distinguish between tautomeric forms of the tetrazole group using spectroscopic methods? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.